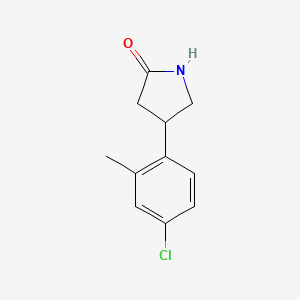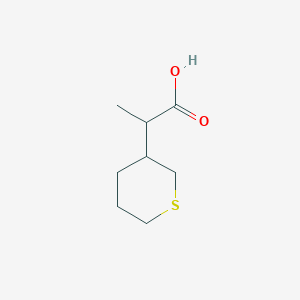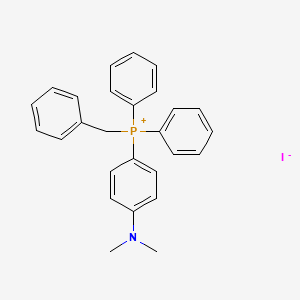
trans-Benzyl (2-methylpyrrolidin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its structural features, which include a benzyl group and a pyrrolidine ring, making it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate typically involves the reaction of benzyl chloroformate with 2-methylpyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Benzyl chloroformate+2-methylpyrrolidine→trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate+HCl
Industrial Production Methods: In an industrial setting, the production of trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions:
Oxidation: trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The benzyl group in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H2)
Substitution: Sodium hydride (NaH), Alkyl halides
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
科学的研究の応用
Chemistry: trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a protecting group for amines in peptide synthesis, allowing for selective deprotection under mild conditions .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It is also used in the development of enzyme inhibitors.
Medicine: trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate has potential applications in medicinal chemistry as a building block for the synthesis of pharmaceutical compounds. Its stability and reactivity make it a valuable intermediate in drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of complex molecules .
作用機序
The mechanism of action of trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is often reversible, allowing for controlled inhibition of enzyme function. The benzyl group provides additional stability and specificity to the compound’s interaction with its molecular targets .
類似化合物との比較
- cis-Benzyl(2-methylpyrrolidin-3-yl)carbamate
- trans-Benzyl(4-methylpyrrolidin-3-yl)carbamate
- cis-Benzyl(4-methylpyrrolidin-3-yl)carbamate
Comparison:
- Structural Differences: The main difference between these compounds lies in the position and configuration of the methyl and benzyl groups on the pyrrolidine ring.
- Reactivity: trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate exhibits unique reactivity due to its trans configuration, which can influence its interaction with reagents and molecular targets.
- Applications: While all these compounds can be used as protecting groups for amines, trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate is particularly favored for its stability and ease of removal under mild conditions .
特性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
benzyl N-[(2R,3S)-2-methylpyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C13H18N2O2/c1-10-12(7-8-14-10)15-13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3,(H,15,16)/t10-,12+/m1/s1 |
InChIキー |
PQSRFRVGNIGAPY-PWSUYJOCSA-N |
異性体SMILES |
C[C@@H]1[C@H](CCN1)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC1C(CCN1)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1-{2,6-Diazaspiro[3.4]octan-2-yl}propan-1-one](/img/structure/B13153806.png)

